Cas no 22966-13-8 (2-Propen-1-one,3-(3-chlorophenyl)-1-phenyl-, (2E)-)

2-Propen-1-one,3-(3-chlorophenyl)-1-phenyl-, (2E)- structure
22966-13-8 structure
Product Name:2-Propen-1-one,3-(3-chlorophenyl)-1-phenyl-, (2E)-
Numero CAS:22966-13-8
MF:C15H11ClO
MW:242.700243234634
CID:269175
PubChem ID:5377023
Update Time:2025-04-19

2-Propen-1-one,3-(3-chlorophenyl)-1-phenyl-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,3-(3-chlorophenyl)-1-phenyl-, (2E)-
    • (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
    • 1-Phenyl-3-(m-chlor-phenyl)-pyrazol-4-aldehyd
    • 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
    • 3-(3-chlorophenyl)-1-phenylprop-2-enone
    • 3-(3-chlorophenyl)-1-phenylpropenone
    • 3-(3-chloro-phenyl)-1-phenyl-propenone
    • 3-chlorochalcone
    • AC1LJ
    • AC1Q3I0V
    • Ambcb7726271
    • CTK4H6940
    • phenyl m-chlorostyryl ketone
    • CHEMBL2377627
    • NSC-636925
    • DTXSID501243860
    • NSC-170288
    • 2-(3-CHLOROBENZYLIDENE)ACETOPHENONE
    • (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one
    • AI3-17990
    • MLS002637603
    • UNII-9DR6H3L4F7
    • 3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
    • NSC636925
    • SCHEMBL658683
    • NSC1990
    • (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
    • 9DR6H3L4F7
    • BDBM50134798
    • AKOS002110551
    • NSC170288
    • XBFMSIZYORSEPA-MDZDMXLPSA-N
    • MFCD00028448
    • 3-Chlorostyryl phenyl ketone
    • (E)-3-(3-chlorophenyl)-1-phenyl-prop-2-en-1-one
    • 22966-13-8
    • 2-Propen-1-one, 3-(3-chlorophenyl)-1-phenyl-
    • m-Chlorostyryl phenyl ketone
    • m-Chlorochalcone
    • 1-Phenyl-3-m-chlorophenyl-propenone
    • NSC 636925
    • (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one #
    • 5328-73-4
    • Chalcone, 3-chloro-
    • NSC-1990
    • 7J-514S
    • Inchi: 1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+
    • Chiave InChI: XBFMSIZYORSEPA-MDZDMXLPSA-N
    • Sorrisi: ClC1=CC=CC(=C1)/C=C/C(C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 242.04993
  • Massa monoisotopica: 242.049843
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 279
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Densità: 1.202
  • Punto di ebollizione: 382.6°Cat760mmHg
  • Punto di infiammabilità: 210.5°C
  • PSA: 17.07
  • LogP: 4.23610
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd